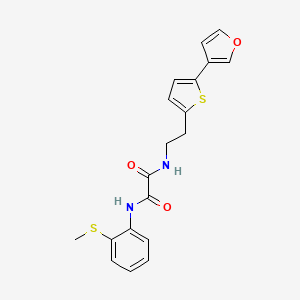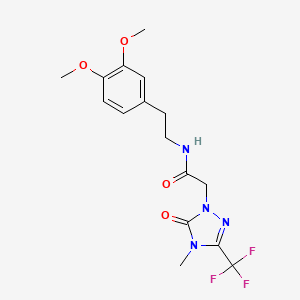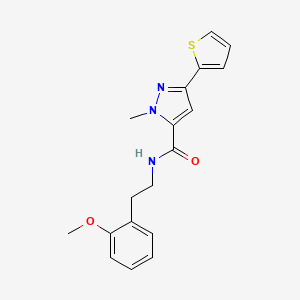
1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2,3-dihydro-1H-indol-2-one is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one typically involves the bromination of a suitable indole precursor. One common method is the reaction of 2,3-dihydro-1H-indol-2-one with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 1-(3-propyl)-2,3-dihydro-1H-indol-2-one.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-quinones.
Reduction: Formation of reduced indole derivatives.
科学研究应用
1-(3-Bromopropyl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one depends on its interaction with biological targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular processes.
相似化合物的比较
- 1-(3-Chloropropyl)-2,3-dihydro-1H-indol-2-one
- 1-(3-Iodopropyl)-2,3-dihydro-1H-indol-2-one
- 1-(3-Fluoropropyl)-2,3-dihydro-1H-indol-2-one
Comparison:
- Reactivity: The bromine atom in 1-(3-bromopropyl)-2,3-dihydro-1H-indol-2-one makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
- Biological Activity: The presence of different halogens can influence the biological activity of these compounds, with bromine often providing a balance between reactivity and stability.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice of halogen can be tailored to the desired reactivity and application.
属性
IUPAC Name |
1-(3-bromopropyl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-6-3-7-13-10-5-2-1-4-9(10)8-11(13)14/h1-2,4-5H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFIZXADMNVJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)
![N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613804.png)
![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)
![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)


![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)
